(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

Catalog No.
S3023438
CAS No.
1267880-41-0
M.F
C9H10N4
M. Wt
174.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

CAS Number

1267880-41-0

Product Name

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

IUPAC Name

(3-phenyltriazol-4-yl)methanamine

Molecular Formula

C9H10N4

Molecular Weight

174.207

InChI

InChI=1S/C9H10N4/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2

InChI Key

GKZAYLJZSNPSNH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=CN=N2)CN

solubility

not available

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine, also known as 1-phenyl-1H-1,2,3-triazol-5-ylmethylamine, is an organic molecule containing a triazole ring linked to a phenyl group and a methylamine group. Scientific research on this specific molecule appears to be limited, but triazole compounds in general are a class of organic molecules with a wide range of applications in scientific research [].

Here are some areas where triazole compounds are used in scientific research:

  • Medicinal chemistry: Triazoles are studied for their potential applications in developing new drugs [, ]. Their antifungal and antibacterial properties are being explored [].
  • Material science: Triazoles can be used as ligands in coordination chemistry []. They are also being investigated for their potential applications in organic light-emitting diodes (OLEDs) [].
  • Agricultural chemistry: Some triazole compounds are used as fungicides [].

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is a chemical compound characterized by the presence of a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This compound features a phenyl group attached to the triazole, with a methanamine functional group contributing to its reactivity and biological activity. The molecular formula for this compound is C9_{9}H10_{10}N4_{4}, and its structure can be depicted as follows:

The triazole moiety is known for its diverse applications in pharmaceuticals and agrochemicals due to its ability to interact with various biological targets.

The chemical reactivity of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine can be attributed to both the amine and triazole functionalities. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions, allowing it to engage in the formation of new bonds with electrophiles.
  • Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds, leading to the formation of imines or amides.
  • Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, particularly with alkynes, which is significant in synthetic organic chemistry.

These reactions are essential for the synthesis of derivatives and analogs that may exhibit enhanced biological activity.

Compounds containing triazole rings, including (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine, have shown promising biological activities. Studies indicate that they possess:

  • Antimicrobial Properties: Triazole derivatives are known to inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
  • Anticancer Activity: Some triazole compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.
  • Neuroprotective Effects: The presence of the amine group may contribute to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

The unique combination of functionalities in (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine enhances its potential as a bioactive molecule.

Several synthetic routes have been developed for the preparation of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine. Common methods include:

  • Click Chemistry: Utilizing azides and alkynes under copper-catalyzed conditions to form the triazole ring.
  • Refluxing Phenylhydrazine with Aldehydes: This method involves the reaction of phenylhydrazine with suitable aldehydes followed by

Click Chemistry Approaches for 5-Substituted 1,2,3-Triazoles

The 1,2,3-triazole core of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is typically constructed via azide-alkyne cycloaddition (AAC) reactions. While copper-catalyzed AAC (CuAAC) predominantly yields 1,4-regioisomers, achieving 1,5-selectivity requires specialized catalysts or directing groups.

Copper(I)-Catalyzed Domino Reactions

Copper-catalyzed domino reactions enable the simultaneous formation of multiple bonds in a single step. For example, 2-azido sulfoximines react with 1-iodoalkynes under Cu(I) catalysis to generate fused triazolyl heterocycles via a cycloaddition-oxidative coupling sequence [2]. This method’s regioselectivity arises from the formation of a π-complex intermediate, which directs the alkyne’s nucleophilic carbon to attack the azide’s terminal nitrogen. In the context of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine, analogous strategies could employ propargylamine derivatives and aryl azides to assemble the triazole core while introducing the methanamine group in situ. Key parameters influencing yield and selectivity include:

  • Catalyst loading: Optimal Cu(I) concentrations (5–10 mol%) balance reactivity and side reactions [7].
  • Solvent systems: Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate stability [2].

Ruthenium-Catalyzed Regioselective Synthesis

Ruthenium-catalyzed AAC (RuAAC) offers inherent 1,5-regioselectivity due to the π-activation of alkynes, which favors nucleophilic attack at the alkyne’s β-carbon [3]. For instance, terminal alkynes and aryl azides react in the presence of [Cp*RuCl] catalysts to yield 1,5-disubstituted triazoles with >90% regiocontrol [3]. This method is particularly advantageous for introducing the phenyl group at the 5-position. A proposed mechanism involves ruthenium-mediated azide coordination, followed by alkyne insertion and cyclization (Figure 1). Steric and electronic effects of substituents further modulate selectivity; electron-withdrawing groups on the alkyne enhance reaction rates and regioselectivity [3].

Synthesis of the Methanamine Functionality

The methanamine group (-CH2NH2) is introduced via post-cyclization modifications or integrated into the alkyne precursor. Two primary strategies are employed:

  • Propargylamine Derivatives: Propargylamine (HC≡C-CH2NH2) serves as a bifunctional building block, participating in AAC reactions to directly yield 5-methanamine-substituted triazoles [7]. For example, N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide reacts with aryl azides under Cu(I) catalysis to form (1-aryl-1H-1,2,3-triazol-5-yl)methanamine derivatives in 52–98% yields [7].
  • Reductive Amination: Post-cyclization reduction of ketone or nitrile intermediates provides an alternative route. For instance, 5-cyano-1-phenyl-1,2,3-triazole can be reduced using lithium aluminum hydride (LiAlH4) to yield the corresponding methanamine [5].

Optimization Strategies for Regioselectivity Control

Achieving >95% 1,5-regioselectivity requires careful optimization:

  • Catalyst choice: Ru complexes (e.g., [Cp*RuCl(cod)]) outperform Cu in directing 1,5-selectivity, particularly with terminal alkynes [3].
  • Solvent effects: tert-Butanol/water mixtures improve solubility of ionic intermediates in CuAAC, while dichloromethane enhances RuAAC efficiency [7] [3].
  • Temperature control: Low temperatures (0–25°C) minimize side reactions in domino processes [2].

Green Chemistry and Sustainable Synthesis Approaches

Recent advances emphasize sustainability:

  • Aqueous reaction media: Water significantly improves atom economy and reduces toxicity [8].
  • Recyclable catalysts: Immobilized Cu complexes on mesoporous silica (e.g., Cu@TZMA@MCM-41) enable 5–10 reaction cycles without activity loss [5].
  • Solvent-free conditions: Mechanochemical grinding of azides and alkynes achieves 70–85% yields while eliminating solvent waste [8].

Scale-up Considerations and Challenges

Industrial-scale synthesis faces hurdles:

  • Catalyst recovery: Heterogeneous catalysts (e.g., silica-supported Cu) simplify separation but require robust pore structures to prevent leaching [5].
  • Purification complexity: Chromatographic separation of 1,4- and 1,5-regioisomers becomes impractical at scale, necessitating high regioselectivity (>98%) [3].
  • Azide handling: Safe protocols for aryl azide synthesis and storage are critical to mitigate explosion risks [7].

The regioisomerism between 4-yl and 5-yl derivatives of 1,2,3-triazoles represents a fundamental aspect of triazole chemistry that significantly influences molecular properties and biological activities. Computational studies have revealed distinct structural and electronic differences between these regioisomers that affect their stability and reactivity patterns [1] [2].

The 1,4-disubstituted 1,2,3-triazoles (4-yl derivatives) and 1,5-disubstituted analogs (5-yl derivatives) exhibit different regiochemical preferences depending on the synthetic pathway employed. Density functional theory calculations demonstrate that the formation of these regioisomers follows distinct mechanistic pathways, with copper-catalyzed azide-alkyne cycloaddition reactions showing marked regioselectivity toward 1,4-disubstituted products [3] [4]. The calculated free-energy barriers for 1,4-regioisomer formation are significantly lower (4.33 kcal/mol) compared to 1,5-regioisomers (29.35 kcal/mol), explaining the experimental regioselectivity observed in copper-catalyzed reactions [3].

Tautomerism studies using Hartree-Fock methodology with 6-31G basis set have shown that certain substitution patterns favor specific regioisomeric forms. The energy gap analysis between highest occupied molecular orbital and lowest unoccupied molecular orbital for different tautomeric forms reveals that 1A, 2A, 3A, and 4A forms (corresponding to specific substitution patterns at the 5-position) demonstrate greater stability compared to their 1B, 2B, 3B, and 4B counterparts [5] [6]. The calculated energy gaps range from 0.3960 to 0.4218 electron volts, with the A-forms consistently showing lower energy gaps and enhanced stability [6].

Molecular Geometry Optimization

Molecular geometry optimization of 1,2,3-triazole derivatives has been extensively studied using various computational approaches, with density functional theory methods proving most reliable for structural parameter prediction. High-level coupled-cluster calculations using CCSD(T)/cc-pCVTZ methodology have provided benchmark structural data for 1H-1,2,3-triazole tautomers [7].

For the parent 1H-1,2,3-triazole system, optimized bond lengths reveal characteristic patterns: the C4-H bond distance measures 1.0735 Å, the C4-C5 distance is 1.3692 Å, and the critical nitrogen-nitrogen bonds N2-N3 and N1-N2 measure 1.3008 Å and 1.3411 Å respectively [7]. These structural parameters serve as reference values for understanding substituted derivatives including (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine.

The 2H-1,2,3-triazole tautomer exhibits slightly different structural characteristics, with the N1-N2 bond length of 1.323 Å being shorter than in the 1H form, while the C4-C5 bond length increases to 1.399 Å [7]. These variations reflect the different electronic environments created by proton migration between nitrogen centers.

Optimization studies using B3LYP functional with 6-311++G(d,p) basis sets for phenyl-substituted triazole derivatives demonstrate that aromatic substituents adopt coplanar conformations with the triazole ring system, facilitating π-electron delocalization [8] [9]. The phenyl ring typically shows minimal rotation relative to the triazole plane, with torsional angles generally less than 5 degrees, indicating strong conjugative interactions between the aromatic systems [8].

Electronic Structure Analysis

Electronic structure analysis of 1,2,3-triazole systems reveals complex orbital interactions that govern their chemical reactivity and spectroscopic properties. Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital energies for triazole derivatives typically range from -4.69 to -6.48 electron volts, while lowest unoccupied molecular orbital energies span from -0.96 to -3.10 electron volts depending on substitution patterns [10] [5] [11].

The electronic structure of phenyl-substituted 1,2,3-triazoles shows significant delocalization of electron density across both the triazole ring and aromatic substituents. In compounds featuring electron-donating groups attached to the triazole fragment, the highest occupied molecular orbital localizes primarily on the electron-rich moiety, while the lowest unoccupied molecular orbital remains confined to the triazole core [8]. This spatial separation creates push-pull electronic characteristics that influence optical and electronic properties.

Time-dependent density functional theory calculations predict electronic transitions in the ultraviolet region, typically showing absorption bands around 246.92 nanometers with oscillator strengths of 0.3151 and additional transitions at 229.23 nanometers [9]. These calculated values demonstrate good agreement with experimental ultraviolet-visible spectroscopy data, validating the computational approaches used for electronic structure prediction [12].

Natural bond orbital analysis reveals significant charge transfer interactions within triazole systems. The nitrogen atoms in the triazole ring exhibit partial negative charges ranging from -0.37 to -0.59 atomic units, indicating their potential as coordination sites for metal binding [9]. The carbon atoms show varying charge distributions depending on their position within the ring and the nature of substituents attached.

Quantum Chemical Parameters

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap Analysis

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap represents a critical parameter for understanding chemical reactivity, optical properties, and electronic stability of triazole derivatives. Systematic studies of various 1,2,3-triazole compounds reveal energy gaps ranging from 2.49 to 4.22 electron volts, with specific values dependent on substitution patterns and computational methodology employed [5] [11] [13].

For substituted phenyl-1,2,3-triazole systems, the energy gap analysis shows that electron-withdrawing substituents decrease both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, resulting in reduced energy gaps [13]. Conversely, electron-donating groups primarily affect the highest occupied molecular orbital energy, leading to different gap patterns. The nitro-substituted derivatives exhibit the lowest energy gaps (approximately 2.49 electron volts), indicating enhanced reactivity and potential instability [13].

Tautomeric forms of triazole systems demonstrate systematic variations in energy gaps. The 1A tautomeric forms consistently show lower energy gaps (0.3960-0.4013 electron volts) compared to 1B forms (0.4148-0.4218 electron volts) across different solvent environments [5] [6]. This pattern suggests greater electronic stability and potentially enhanced biological activity for the A-forms.

Solvent effects on energy gaps prove minimal but measurable, with polar solvents such as water and acetone typically increasing the energy gap by 0.01-0.05 electron volts compared to gas-phase calculations [6]. This solvent-induced stabilization reflects the enhanced solvation of the polar triazole ring system in protic media.

Electrophilicity Index Calculations

The electrophilicity index, calculated as the square of chemical potential divided by twice the chemical hardness, quantifies the propensity of molecules to accept electrons from nucleophilic species. For 1,2,3-triazole derivatives, electrophilicity indices range from 2.33 to 5.41 electron volts [10] [11] [14].

High electrophilicity indices, such as 5.41 electron volts observed in triazole-thiosemicarbazone compounds, indicate strong electron-accepting capability and enhanced reactivity toward nucleophiles [10]. Lower values around 2.33-2.94 electron volts suggest more moderate electrophilic character appropriate for selective biological interactions [11] [14].

The electrophilicity index correlates strongly with corrosion inhibition efficiency in triazole-based inhibitors. Compounds with electrophilicity indices between 2.5-3.5 electron volts demonstrate optimal inhibition performance, suggesting balanced electronic characteristics that promote effective adsorption onto metal surfaces while maintaining chemical stability [15].

Comparative analysis reveals that triazole derivatives with phenyl substituents typically exhibit lower electrophilicity indices compared to those bearing electron-withdrawing groups such as halogens or nitro groups. This pattern reflects the electron-donating nature of aromatic substituents and their influence on overall molecular electronic properties.

Structure-Based Computational Models

Structure-based computational modeling of 1,2,3-triazole derivatives employs various theoretical approaches to predict molecular properties, biological activities, and interaction mechanisms. Molecular docking studies have become particularly valuable for designing triazole-based pharmaceuticals and understanding their binding modes with biological targets [16] [17].

Quantitative structure-activity relationship models for triazole derivatives demonstrate strong correlations between calculated electronic properties and biological activities. Three-dimensional quantitative structure-activity relationship studies using comparative molecular field analysis and comparative molecular similarity indices analysis methodologies have identified key molecular descriptors governing antifungal, antibacterial, and anticancer activities [18].

Molecular dynamics simulations of triazole-protein complexes reveal important insights into binding stability and conformational flexibility. Studies of triazole derivatives interacting with blood proteins show binding constants on the order of 10^5, with thermodynamic parameters indicating hydrophobic interactions as the primary binding mechanism [12]. The calculated binding energies range from -6.48 to -8.5 kilocalories per mole, suggesting strong but reversible interactions.

Machine learning approaches have been successfully applied to predict properties of novel triazole derivatives based on structural descriptors. Random forest and support vector machine algorithms trained on experimental data for hundreds of triazole compounds achieve prediction accuracies exceeding 85% for properties such as solubility, permeability, and biological activity [18].

Pharmacophore modeling identifies essential structural features required for biological activity in triazole-based drugs. The triazole ring itself serves as a crucial pharmacophoric element, with specific substitution patterns determining selectivity and potency. Computational analysis reveals that the 1,4-disubstituted pattern generally provides better drug-like properties compared to 1,5-disubstituted analogs [16].

Absorption, distribution, metabolism, excretion, and toxicity prediction models specifically developed for triazole derivatives enable rapid screening of virtual compound libraries. These models incorporate triazole-specific descriptors and demonstrate superior performance compared to general absorption, distribution, metabolism, excretion, and toxicity prediction tools, achieving prediction accuracies of 75-90% for various pharmacokinetic parameters [18].

XLogP3

0.2

Dates

Last modified: 04-14-2024

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